Home > Products > Screening Compounds P18823 > Abiraterone acetate
Abiraterone acetate -

Abiraterone acetate

Catalog Number: EVT-8156171
CAS Number:
Molecular Formula: C26H33NO2
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An androstene derivative that inhibits STEROID 17-ALPHA-HYDROXYLASE and is used as an ANTINEOPLASTIC AGENT in the treatment of metastatic castration-resistant PROSTATE CANCER.
Source and Classification

Abiraterone acetate is classified as a steroid and falls under the category of antiandrogens. It is derived from dehydroepiandrosterone, a naturally occurring steroid hormone. The chemical structure of abiraterone acetate is represented by the formula C24H31NOC_{24}H_{31}NO with a molecular weight of approximately 349.51 g/mol. The compound is often administered in its acetate form to enhance its bioavailability and pharmacokinetics.

Synthesis Analysis

The synthesis of abiraterone acetate involves several steps, primarily utilizing dehydroepiandrosterone as a starting material. Notable methods include:

Detailed Synthesis Steps

  • The initial reaction involves treating dehydroepiandrosterone with an aromatic bis(trifluoromethanesulfonimide) under controlled temperatures.
  • Subsequent steps involve purification techniques such as crystallization and chromatography to isolate high-purity abiraterone acetate.
Molecular Structure Analysis

The molecular structure of abiraterone acetate can be described as follows:

  • Chemical Formula: C24H31NOC_{24}H_{31}NO
  • Molecular Weight: 349.51 g/mol
  • Structural Features:
    • The compound contains a steroid nucleus with a characteristic cyclopenta[a]phenanthrene structure.
    • An acetate group is attached at the 3-position, enhancing lipophilicity and absorption.

Spectroscopic Characterization

Abiraterone acetate has been characterized using various techniques:

  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the hydrogen and carbon environments within the molecule.
  • Infrared Spectroscopy: Identifies functional groups present in the compound.
  • Mass Spectrometry: Confirms molecular weight and structural integrity .
Chemical Reactions Analysis

Abiraterone acetate participates in several chemical reactions, primarily related to its mechanism of action:

  1. Inhibition of Cytochrome P450 17A1: This enzyme catalyzes multiple steps in androgen biosynthesis; abiraterone acetate effectively inhibits its activity, leading to reduced levels of testosterone and other androgens in the body.
  2. Hydrolysis Reactions: In biological systems, abiraterone acetate can undergo hydrolysis to yield abiraterone, which retains pharmacological activity.

Reaction Mechanisms

The inhibition mechanism involves binding to the active site of cytochrome P450 17A1, preventing substrate access and subsequent conversion into active androgenic hormones.

Mechanism of Action

Abiraterone acetate's primary mechanism involves:

  • Androgen Deprivation: By inhibiting cytochrome P450 17A1, it reduces circulating levels of testosterone and other adrenal androgens.
  • Impact on Prostate Cancer Cells: Lower androgen levels lead to decreased stimulation of androgen receptors on prostate cancer cells, resulting in reduced tumor growth and proliferation.

Pharmacodynamics

The compound's effectiveness in treating metastatic castration-resistant prostate cancer has been demonstrated through clinical trials, showing improved survival rates compared to standard treatments .

Physical and Chemical Properties Analysis

Abiraterone acetate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dichloromethane but has limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture.
  • Melting Point: The melting point ranges between 150 °C to 155 °C, indicating solid-state stability at room temperature.
Applications

Abiraterone acetate is primarily utilized in oncology for:

  1. Treatment of Prostate Cancer: Specifically for patients with metastatic castration-resistant prostate cancer who have received prior chemotherapy.
  2. Combination Therapies: It is often used alongside prednisone to mitigate side effects associated with androgen deprivation .
  3. Research Applications: Ongoing studies are exploring its use in combination with novel agents targeting different pathways involved in cancer progression.
Historical Development and Therapeutic Context

Discovery and Early Preclinical Research on CYP17 Inhibition

Abiraterone acetate originated from a targeted drug discovery program at the Institute of Cancer Research, London, in the 1990s. Researchers designed steroidal analogs to inhibit cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), a pivotal enzyme in androgen biosynthesis. The compound CB7598 (abiraterone) emerged as a potent, irreversible inhibitor due to its unique 3-pyridyl substituent and Δ16,17 double bond, which conferred high selectivity for CYP17A1 over other steroidogenic enzymes [1] [5] [9]. Preclinical studies demonstrated near-complete suppression of testosterone synthesis in adrenal and testicular tissues at nanomolar concentrations (Ki < 1 nM). Unlike earlier non-selective inhibitors like ketoconazole, abiraterone acetate avoided significant off-target effects on cortisol synthesis while achieving >97% reduction in dehydroepiandrosterone (DHEA) and androstenedione levels in castration-resistant prostate cancer models [2] [5] [9].

Table 1: Key Preclinical Properties of Abiraterone Acetate

PropertyAbiraterone AcetateKetoconazole (Comparator)
CYP17A1 Inhibition (IC50)2.5 nM (17α-hydroxylase), 15 nM (17,20-lyase)>500 nM (non-selective)
Androgen Suppression>97% reduction in DHEA, androstenedione~50% reduction
SpecificityHigh for CYP17A1Inhibits multiple CYP enzymes
Molecular Features3-pyridyl group, Δ16,17 double bondImidazole antifungal scaffold

Evolution from Androgen Deprivation Therapy to Targeted CYP17A1 Inhibition

Traditional androgen deprivation therapy relied on surgical/orchiectomy or gonadotropin-releasing hormone analogs to suppress testicular testosterone. However, resistance inevitably developed due to persistent extra-gonadal androgen synthesis in adrenal glands and prostate tumor tissues. This mechanistic insight revealed that castration-resistant prostate cancer remains hormone-driven through intratumoral conversion of adrenal precursors (e.g., DHEA) to potent androgens like dihydrotestosterone [4] [5] [9]. Abiraterone acetate addressed this limitation by systemically blocking all CYP17A1-dependent pathways. Clinical validation came when phase I/II trials in chemotherapy-naïve metastatic castration-resistant prostate cancer patients showed 67% achieved ≥50% prostate-specific antigen decline, confirming that continuous CYP17A1 inhibition could extend disease control beyond conventional castration [2] [5]. This established the paradigm of complete androgen blockade targeting both gonadal and extra-gonadal sources.

Regulatory Milestones: FDA and EMA Approvals for Metastatic Castration-Resistant Prostate Cancer and Castration-Sensitive Prostate Cancer

Abiraterone acetate’s regulatory approvals reflect its incremental clinical impact across prostate cancer stages:

  • 2011: Initial U.S. Food and Drug Administration approval for metastatic castration-resistant prostate cancer post-docetaxel based on phase III COU-AA-301 (N=1,195). The trial demonstrated a 4.6-month overall survival benefit (15.8 vs. 11.2 months; hazard ratio 0.74; p<0.0001) when combined with prednisone versus placebo/prednisone [1] [3] [7].
  • 2012: Approval expanded to chemotherapy-naïve metastatic castration-resistant prostate cancer after phase III COU-AA-302 showed a radiographic progression-free survival advantage (median not reached vs. 8.3 months; hazard ratio 0.43; p<0.0001) [7].
  • 2018: U.S. Food and Drug Administration/European Medicines Agency approvals for metastatic high-risk castration-sensitive prostate cancer based on LATITUDE (N=1,199). Abiraterone acetate/prednisone reduced death risk by 38% (median overall survival not estimable vs. 34.7 months; hazard ratio 0.62; p<0.0001) when added to androgen deprivation therapy [3] [6] [10].
  • 2023: U.S. Food and Drug Administration approved niraparib/abiraterone acetate combinations for BRCA-mutated metastatic castration-resistant prostate cancer based on MAGNITUDE trial data showing improved radiographic progression-free survival (16.6 vs. 10.9 months; hazard ratio 0.53; p=0.0014) [6].

Table 2: Pivotal Phase III Trials Leading to Approvals

Trial (Year)PopulationKey Efficacy EndpointHazard Ratio
COU-AA-301 (2011)Metastatic castration-resistant prostate cancer post-docetaxelOverall survival: 15.8 vs. 11.2 months0.74 (p<0.0001)
COU-AA-302 (2012)Chemotherapy-naïve metastatic castration-resistant prostate cancerRadiographic progression-free survival: NR* vs. 8.3 months0.43 (p<0.0001)
LATITUDE (2017)Metastatic high-risk castration-sensitive prostate cancerOverall survival: NE** vs. 34.7 months0.62 (p<0.0001)
MAGNITUDE (2023)BRCA-mutated metastatic castration-resistant prostate cancerRadiographic progression-free survival: 16.6 vs. 10.9 months0.53 (p=0.0014)

NR: Not reached; *NE: Not estimable*

Role of Combination Therapies: Prednisone Synergy and Androgen Pathway Modulation

The efficacy of abiraterone acetate hinges on rational combinations that mitigate compensatory biological responses:

  • Glucocorticoid Synergy: CYP17A1 inhibition elevates adrenocorticotropic hormone, causing mineralocorticoid excess (hypertension, hypokalemia). Co-administration of prednisone/prednisolone suppresses adrenocorticotropic hormone via negative feedback, reducing these adverse effects. Crucially, prednisone does not compromise abiraterone’s antitumor efficacy, as confirmed by phase III trials where combination arms maintained significant survival benefits [2] [6] [10].
  • Androgen Receptor Pathway Optimization: In metastatic castration-resistant prostate cancer, resistance to abiraterone acetate monotherapy often involves androgen receptor splice variants (e.g., AR-V7). Combining abiraterone acetate with androgen receptor degraders (e.g., enzalutamide) or poly(ADP-ribose) polymerase inhibitors (e.g., niraparib) exploits synthetic lethality in DNA repair-deficient tumors. The 2023 niraparib/abiraterone acetate approval for BRCA-mutated metastatic castration-resistant prostate cancer exemplifies this strategy, with the combination delaying radiographic progression by 5.7 months versus abiraterone acetate alone [6].
  • Sequential Androgen Suppression: Studies show that adding dexamethasone (0.5 mg/day) at progression on abiraterone acetate can reverse resistance in 33% of patients by further suppressing upstream steroid precursors [2]. This highlights the dynamic adaptability of combination approaches within the androgen signaling axis.

Properties

Product Name

Abiraterone acetate

IUPAC Name

(10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate

Molecular Formula

C26H33NO2

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3

InChI Key

UVIQSJCZCSLXRZ-UHFFFAOYSA-N

SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.